Product packaging for Dicyclopentyl(dimethoxy)silane(Cat. No.:CAS No. 126990-35-0)

Dicyclopentyl(dimethoxy)silane

Cat. No.: B144380
CAS No.: 126990-35-0
M. Wt: 228.4 g/mol
InChI Key: JWCYDYZLEAQGJJ-UHFFFAOYSA-N
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Description

Dicyclopentyl(dimethoxy)silane (CAS 126990-35-0) is a high-purity organosilicon compound that serves as a critical component in industrial catalysis and organic synthesis. Its molecular structure, featuring two bulky cyclopentyl groups and two methoxy groups attached to a central silicon atom, confers unique steric and electronic properties that define its primary research applications . This compound's principal research value lies in its role as an external electron donor in Ziegler-Natta catalyst systems for the polymerization of propylene . When used in this context, it significantly controls the isotacticity of the resulting polypropylene , improves catalyst hydrogen response for molecular weight regulation, and enhances overall catalyst activity and stereoselectivity, leading to polymers with high crystallinity and desirable physical properties . Its mechanism of action involves selectively poisoning non-stereospecific active sites on the catalyst, thereby promoting the formation of the highly isotactic polymer structure . Beyond polypropylene catalysis, this compound is a versatile silylating agent in sophisticated organic synthesis . The steric bulk of the cyclopentyl groups makes it particularly useful for protecting sensitive functional groups or crafting specific silicon-containing intermediates where its substantial size dictates high selectivity and reactivity . It is a colorless to almost colorless clear liquid with a boiling point of approximately 120°C at 6 mmHg and a refractive index of 1.467 . Safety and Handling: This product is For Research Use Only. Not for human or veterinary use . It is a moisture-sensitive liquid that causes skin and serious eye damage and is very toxic to aquatic life with long-lasting effects. Proper personal protective equipment, including gloves and eye protection, is mandatory .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2Si B144380 Dicyclopentyl(dimethoxy)silane CAS No. 126990-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dicyclopentyl(dimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24O2Si/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCYDYZLEAQGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1CCCC1)(C2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888929
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
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Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
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CAS No.

126990-35-0
Record name Dicyclopentyldimethoxysilane
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Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
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Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
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Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
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Record name Dicyclopentyldimethoxysilane
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Record name Cyclopentane,1,1'-(dimethoxysilylene)bis-
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Synthesis and Derivatization Methodologies for Dicyclopentyl Dimethoxy Silane

Advanced Synthetic Routes

The construction of Dicyclopentyl(dimethoxy)silane is achieved through carefully controlled reaction sequences that allow for the precise installation of two cyclopentyl and two methoxy (B1213986) groups around a central silicon atom.

Hydrosilylation-Alkoxy Substitution Sequential Synthesis

This synthetic strategy begins with the formation of a silicon-carbon bond via hydrosilylation, followed by a series of substitution reactions to complete the molecular structure. The process is sequential, building the desired compound step-by-step.

The initial step in this sequence is the hydrosilylation of cyclopentene (B43876) with trichlorosilane (B8805176) (SiHCl₃). This reaction is a cornerstone of organosilicon chemistry, typically catalyzed by transition metals like platinum, for the formation of a silicon-carbon bond. In this specific reaction, the silicon-hydrogen bond of trichlorosilane adds across the double bond of cyclopentene. This process yields Cyclopentyl trichlorosilane, a key intermediate where one of the four positions on the silicon atom is now occupied by a cyclopentyl group.

Table 1: Hydrosilylation of Cyclopentene

Reactant 1 Reactant 2 Catalyst (Typical) Product

Following the formation of Cyclopentyl trichlorosilane, a second cyclopentyl group must be introduced. This is typically achieved by reacting the Cyclopentyl trichlorosilane intermediate with a cyclopentyl Grignard reagent (e.g., cyclopentylmagnesium chloride). This substitution reaction displaces one of the remaining chlorine atoms to form Dicyclopentyldichlorosilane (B136930).

The final step is the installation of the two methoxy groups. The Dicyclopentyldichlorosilane intermediate undergoes methanolysis, a reaction with an alcohol—in this case, methanol (B129727). This reaction substitutes the two remaining chlorine atoms on the silicon with two methoxy groups, yielding the final product, this compound.

Grignard Reagent-Based Synthesis from Tetramethoxysilane (B109134) or Tetrahalosilanes

A more direct and commonly cited method for synthesizing this compound involves the use of Grignard reagents from the outset. This approach can start from either a silicon alkoxide like tetramethoxysilane or a silicon halide like tetrachlorosilane.

This synthesis involves the reaction of a silicon precursor with approximately two molar equivalents of a cyclopentylmagnesium halide (a Grignard reagent), such as cyclopentylmagnesium chloride. The reaction is typically performed in an organic solvent like tetrahydrofuran (B95107) (THF).

When tetramethoxysilane is used as the starting material, the two cyclopentyl groups from the Grignard reagent directly displace two of the methoxy groups on the silicon atom. The reaction mixture is agitated, often with temperature control to prevent it from exceeding 50°C. After the reaction is complete, the precipitated magnesium salts are removed by filtration, and the final product is purified from the filtrate, typically by distillation.

Alternatively, a tetrahalosilane such as silicon tetrachloride can be used. In this variation, the Grignard reagent displaces two of the chlorine atoms to form the intermediate Dicyclopentyldichlorosilane.

Table 2: Grignard Reaction with Tetramethoxysilane

Silicon Precursor Grignard Reagent Molar Ratio (Si:Grignard) Solvent Product

When the Grignard reaction is performed with a tetrahalosilane like silicon tetrachloride, the resulting intermediate is Dicyclopentyldichlorosilane. To obtain the final product, this dihalide intermediate must undergo methanolysis.

This conversion is achieved by reacting the Dicyclopentyldichlorosilane with an excess amount of methanol (more than two moles of methanol per mole of the silane (B1218182) intermediate). The methanol displaces the two chlorine atoms, forming two methoxy groups attached to the silicon and hydrogen chloride as a byproduct. This final step yields this compound.

Table 3: Methanolysis of Dicyclopentyldichlorosilane

Reactant 1 Reactant 2 Stoichiometry Product

Precursor Chemistry and Derivatives

The synthesis of this compound relies on specific precursor molecules that provide the necessary cyclopentyl and dimethoxy functionalities. The primary precursors and a key derivative are detailed below.

Precursors:

Cyclopentyl Magnesium Halides: These Grignard reagents, such as cyclopentyl magnesium chloride, are crucial for introducing the cyclopentyl groups onto the silicon atom. They are typically prepared by reacting cyclopentyl chloride with magnesium metal in a suitable solvent like tetrahydrofuran.

Tetramethoxysilane (TMOS): This compound serves as a direct source of the silicon atom and the two methoxy groups.

Silicon Tetrachloride (SiCl4): As an alternative to TMOS, silicon tetrachloride can be used as the silicon source. Its reaction with the Grignard reagent initially forms a dichlorosilane (B8785471) intermediate.

Methanol: When silicon tetrachloride is used as the silicon precursor, methanol is subsequently required to replace the chlorine atoms with methoxy groups.

Key Derivatives:

The primary derivative in the synthesis of this compound is Dicyclopentyl(dichloro)silane. This intermediate is formed when two equivalents of a cyclopentyl magnesium halide react with one equivalent of silicon tetrachloride. google.com This dichlorosilane is then converted to the final product through methoxylation.

The synthesis of this compound is primarily achieved through two established methodologies, both of which utilize a Grignard reagent.

The first method involves the reaction of approximately two moles of a cyclopentyl magnesium halide with one mole of tetramethoxysilane. google.com The reaction is typically conducted in an organic solvent such as tetrahydrofuran, diethyl ether, or dibutyl ether, at a temperature ranging from 20 to 100°C. google.com Upon completion, the precipitated magnesium salts are removed by filtration, and the solvent is distilled off to yield the crude product, which is then purified by distillation.

The second prominent method begins with the reaction of a cyclopentyl magnesium halide with silicon tetrachloride to produce the intermediate, dicyclopentyl(dichloro)silane. google.comgoogle.com This intermediate is subsequently converted to this compound by reacting it with an excess of methanol. google.comgoogle.com

A notable derivatization of this compound is its use as a silylating agent. google.comgoogle.com The bulky cyclopentyl groups make it a suitable reagent for protecting functional groups in various organic synthesis reactions. google.comgoogle.com Additionally, the methoxy groups on the silicon atom can undergo hydrolysis to form silanols, which can then condense to form siloxanes.

Key Synthesis Reactions
ReactantsProductReaction Type
2 x Cyclopentyl magnesium halide + TetramethoxysilaneThis compoundGrignard Reaction
2 x Cyclopentyl magnesium halide + Silicon tetrachlorideDicyclopentyl(dichloro)silaneGrignard Reaction
Dicyclopentyl(dichloro)silane + 2 x MethanolThis compoundMethoxylation

Control of Purity and Analysis in Synthetic Procedures

Ensuring the purity of this compound is critical for its intended applications. A combination of analytical techniques is employed to monitor the reaction progress and to characterize the final product.

Analytical Methodologies:

Gas Chromatography (GC): This is a primary method for assessing the purity of the final product and for monitoring the completion of the synthesis reaction. google.com Commercial grades of this compound often specify a purity of 98.0% or higher as determined by GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to confirm the molecular structure of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule and is used for identification purposes. google.com

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is utilized to determine the molecular weight of the compound and to confirm its identity. google.com

The purity of the final product is also assessed by measuring its physical properties and comparing them to established values.

Physical Properties for Purity Assessment
PropertyTypical Value
Density (at 25°C)~0.986 g/mL
Refractive Index (at 25°C)~1.4651
Viscosity (at 25°C)~2.561 centistokes
Purity (by GC)≥98.0%

In addition to these analytical methods, control of reaction conditions such as temperature and the exclusion of moisture are crucial for minimizing the formation of impurities.

Chemical Reactivity and Mechanistic Investigations of Dicyclopentyl Dimethoxy Silane

Hydrolytic Stability and Pathways

The presence of silicon-oxygen-carbon (Si-O-C) bonds in Dicyclopentyl(dimethoxy)silane makes it susceptible to hydrolysis, a reaction that is fundamental to many of its applications and its environmental fate. europa.eu The process involves the cleavage of the methoxy (B1213986) groups by water. The compound is noted to react slowly with moisture. chemicalbook.com

In the presence of water, the methoxy groups (-OCH₃) of this compound undergo hydrolysis to form silanol (B1196071) groups (-OH) and methanol (B129727) (CH₃OH) as a byproduct. researchgate.net This two-step reaction first produces an intermediate silanol, Dicyclopentyl(methoxy)silanol, before proceeding to the final product, Dicyclopentylsilanediol.

The formation of these silanol groups is a critical step, as they can subsequently undergo condensation reactions to form siloxane bridges (Si-O-Si), leading to the formation of oligomers or polymers.

The rate of hydrolysis for alkoxysilanes like this compound is highly dependent on reaction conditions, most notably pH and temperature. afinitica.comnih.gov

Influence of pH: The hydrolysis kinetics are significantly affected by the pH of the medium. The reaction is catalyzed by both acids and bases, with the minimum rate observed in a neutral pH range (around pH 6.5-7). afinitica.comresearchgate.netuc3m.es Under acidic conditions (low pH), the oxygen atom of the alkoxy group is protonated, making it a better leaving group and accelerating the nucleophilic attack by water. afinitica.com Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. afinitica.com

Influence of Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis. Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. nih.gov

General Influence of pH and Temperature on Hydrolysis Rate
ConditionRelative Hydrolysis RatePrimary Mechanism
Acidic (pH < 4)HighProtonation of alkoxy group (SN2-type mechanism) afinitica.com
Neutral (pH ≈ 7)Low (Minimum Rate)Uncatalyzed nucleophilic attack by water afinitica.com
Basic (pH > 10)HighNucleophilic attack by hydroxide ion afinitica.com
Increasing TemperatureIncreasesProvides higher activation energy for all mechanisms nih.gov

Substitution Reactions with Diverse Functional Groups

This compound can undergo substitution reactions at the silicon center, where the methoxy groups act as leaving groups. This reactivity is the basis for its use as a silylating agent, a compound that introduces a bulky dicyclopentylsilyl group to protect functional groups in organic synthesis. google.comgoogle.com The bulky nature of the cyclopentyl groups can offer advantages in controlling the stereochemistry of a reaction.

The general reaction involves a nucleophile (Nu-H), such as an alcohol or an amine, attacking the electrophilic silicon atom, leading to the displacement of a methoxy group and the formation of methanol.

(C₅H₉)₂Si(OCH₃)₂ + Nu-H → (C₅H₉)₂Si(OCH₃)(Nu) + CH₃OH

This reactivity allows for its use in the synthesis of other organosilicon compounds, such as polysilanes and siloxanes. alfa-chemical.com

Examples of Substitution Reactions
Reacting Functional Group (Nucleophile)Product TypeGeneral Application
Alcohols (R-OH)AlkoxysilanesSilyl (B83357) ether formation (protection of alcohols)
Amines (R-NH₂)AminosilanesSynthesis of silicon-nitrogen compounds
Carboxylic Acids (R-COOH)Silyl estersProtection of carboxylic acids
Organometallic Reagents (R-Li, R-MgX)TetraorganosilanesFormation of new silicon-carbon bonds

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the reaction mechanisms and electronic structures of molecules like this compound. These methods offer insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It has become an invaluable tool in coordination chemistry for predicting molecular geometries, reaction energies, and transition states. researchgate.net

In the context of this compound, DFT is particularly relevant for understanding its role as an external electron donor in Ziegler-Natta catalysis. mdpi.com The efficiency and stereoselectivity of the catalyst are influenced by the coordination of the silane (B1218182) donor to the active titanium centers on the magnesium chloride support. mdpi.comnbinno.com DFT calculations can be used to model this interaction, providing insights into:

Coordination Geometry: Determining the most stable arrangement of the silane when it binds to the catalyst's active site.

Binding Energy: Quantifying the strength of the interaction between the donor and the catalyst.

Electronic Effects: Analyzing how the electron-donating methoxy groups and the bulky cyclopentyl groups modify the electronic properties of the catalytic center, thereby influencing its activity and selectivity. mdpi.com

Steric Hindrance: Evaluating how the large cyclopentyl groups sterically influence the approach of the propylene (B89431) monomer, which is key to controlling the stereoregularity (isotacticity) of the resulting polymer. mdpi.com

While specific DFT studies focusing solely on this compound are not widely published, the methodology is standard for investigating catalyst-donor systems in polymerization. nih.gov

Typical Parameters Investigated in DFT Studies of Catalyst-Donor Coordination
ParameterSignificance
Optimized Molecular GeometryPredicts bond lengths and angles of the coordinated complex.
Adsorption/Binding EnergyIndicates the stability of the donor-catalyst interaction.
Frontier Molecular Orbitals (HOMO/LUMO)Helps understand electronic transitions and reactivity.
Partial Atomic Charges (e.g., Mulliken, NBO)Shows electron distribution and identifies Lewis acid/base sites.
Transition State AnalysisElucidates reaction pathways and activation energy barriers for monomer insertion.

HOMO Energy Level Analysis and Complexing Ability

The role of this compound, often referred to as the D-donor, as an external electron donor in Ziegler-Natta catalysis is fundamentally linked to its electronic structure and ability to form complexes with catalyst components. The Highest Occupied Molecular Orbital (HOMO) is a key parameter in this context, as its energy level indicates the molecule's ability to donate electrons. A higher HOMO energy level corresponds to a greater propensity for electron donation and, consequently, stronger complex formation with electron-deficient species.

Complexing Ability with Catalyst Components

In the Ziegler-Natta catalyst system, which typically includes a titanium-based procatalyst on a magnesium dichloride support and an aluminum alkyl cocatalyst, this compound can form complexes with multiple components. Its primary interactions are with the cocatalyst, typically triethylaluminium (TEAL), and the titanium active sites on the catalyst surface.

The oxygen atoms of the methoxy groups in this compound possess lone pairs of electrons, making them Lewis basic sites capable of coordinating with Lewis acidic species. Research indicates that external donors like this compound interact with and modify the catalyst system in several ways:

Coordination to Titanium Active Sites: The donor molecule can coordinate directly to the titanium active centers on the MgCl₂ support. This coordination is crucial for modifying the electronic and steric environment of the active sites, which in turn enhances the stereospecificity of the catalyst, leading to polypropylene (B1209903) with high isotacticity.

Studies comparing different silane-type electron donors have shown that the strength of this coordination varies. For instance, aminosilanes like dipiperidyldimethoxysilane (DPPDMS) and dipyrrolidinyl dimethoxysilane (B13764172) (DPRDMS) have been observed to cause a more significant decrease in catalytic activity compared to this compound. This is attributed to their stronger coordination with the Ti active sites. researchgate.net This suggests that while this compound forms effective complexes to control stereospecificity, its interaction is optimized to avoid excessive deactivation of the catalyst.

Table 1: Comparative Complexing Behavior of Silane Donors

Silane DonorAbbreviationObserved Coordination Strength with Ti SitesEffect on Catalytic Activity
This compoundD-donorModerateLess pronounced decrease
DipiperidyldimethoxysilaneDPPDMSStrongPronounced decrease
Dipyrrolidinyl dimethoxysilaneDPRDMSStrongPronounced decrease

HOMO Energy Level Analysis

While specific experimental or theoretical values for the HOMO energy level of this compound are not extensively reported in readily available literature, its chemical behavior as an effective electron donor allows for a qualitative analysis. The energy of the HOMO is influenced by the electron-donating and withdrawing groups within the molecule.

Methoxy Groups (-OCH₃): The oxygen atoms in the two methoxy groups are electron-donating due to their lone pairs, which contributes to raising the energy of the HOMO. This elevated HOMO level is what enables the molecule to function as a Lewis base and donate electron density to the acidic sites of the catalyst system.

Cyclopentyl Groups (-C₅H₉): The alkyl cyclopentyl groups are generally considered to be weakly electron-donating. Their primary influence, however, is steric rather than electronic. The significant steric hindrance provided by these bulky groups is a defining feature that modulates the complexing ability of the molecule.

The effectiveness of an external donor is a balance between its electronic (HOMO energy) and steric properties. A HOMO energy that is too high might lead to excessively strong binding to the active sites, deactivating the catalyst, as seen with some stronger donors. researchgate.net Conversely, a HOMO energy that is too low would result in weak complexation and poor stereocontrol.

The performance of this compound in producing polypropylene with high isotacticity suggests that its HOMO energy level is in an optimal range. It is sufficiently high to ensure effective complexation and selective poisoning of aspecific sites, but not so high as to cause widespread deactivation of the desired isospecific active centers. Density Functional Theory (DFT) calculations on similar catalyst systems have been used to correlate the binding energies of external donors with catalyst productivity, confirming that a balance of electronic and steric factors is essential for optimal performance.

Table 2: Factors Influencing HOMO Energy and Complexing Ability of this compound

Molecular FeatureElectronic/Steric EffectInfluence on HOMO EnergyImpact on Complexing Ability
Two Methoxy (-OCH₃) GroupsElectron-donating (inductive and resonance)Raises HOMO energy levelProvides Lewis basic sites for coordination
Two Cyclopentyl (-C₅H₉) GroupsSteric hindrance; weakly electron-donatingMinor electronic influenceModulates access to active sites; enhances stereoselectivity

Role As an External Electron Donor in Ziegler Natta Catalysis

Fundamental Principles of Ziegler-Natta Catalysis and Stereoregulation

Ziegler-Natta catalysts, named after their Nobel prize-winning discoverers Karl Ziegler and Giulio Natta, are powerful tools for polymerizing α-olefins. wikipedia.orglibretexts.org These catalyst systems are typically heterogeneous and comprise two main parts: a transition metal compound (e.g., titanium tetrachloride, TiCl₄) supported on a magnesium chloride (MgCl₂) matrix, and an organoaluminum compound as a co-catalyst (e.g., triethylaluminum (B1256330), Al(C₂H₅)₃). wikipedia.orgfiveable.meopenstax.org

A key breakthrough enabled by Z-N catalysts was the ability to control the polymer's stereochemistry, a concept known as stereoregulation. wikipedia.orgopenstax.org In the polymerization of propylene (B89431), the spatial arrangement of the methyl groups along the polymer chain, referred to as tacticity, determines the material's physical properties. fiveable.me The primary stereochemical forms are:

Isotactic: All methyl groups are on the same side of the polymer backbone, leading to a highly crystalline, rigid, and strong material. fiveable.meopenstax.org

Syndiotactic: Methyl groups are on regularly alternating sides of the backbone, resulting in a more flexible polymer. fiveable.meopenstax.org

Atactic: Methyl groups are randomly arranged, creating an amorphous and soft material. fiveable.meopenstax.org

The catalyst's active site guides the incoming monomer, controlling its orientation before it inserts into the growing polymer chain, thus dictating the final tacticity. fiveable.me The addition of electron donors, both internal (added during catalyst preparation) and external (added during polymerization), is indispensable for enhancing this stereoregulating capability, particularly for producing highly isotactic polypropylene (B1209903). mdpi.comresearchgate.net

Mechanisms of External Electron Donor Action

External electron donors (EEDs) like DCPDMS are Lewis bases that interact with various components of the Z-N catalyst system. Their primary role is to improve the stereoselectivity of the polymerization. researchgate.net The mechanism involves the EED adsorbing onto the MgCl₂ support, often near the titanium active centers. mdpi.com This interaction can deactivate or modify the nature of the active sites, leading to a more uniform and stereospecific polymerization process. mdpi.commdpi.com

One of the most critical functions of DCPDMS is to increase the isospecificity of the Z-N catalyst. mdpi.com The catalyst surface naturally possesses a variety of active sites, some of which are isospecific (producing isotactic polymer) and others that are aspecific or non-stereospecific (producing atactic polymer). mdpi.com

DCPDMS selectively poisons the aspecific active centers, thereby reducing the formation of undesirable atactic polypropylene. researchgate.net Furthermore, it is proposed that the adsorption of the EED adjacent to an aspecific active center can transform it into an isospecific one. mdpi.com The bulky cyclopentyl groups of DCPDMS create significant steric hindrance around the active site, which forces the propylene monomer to insert into the growing polymer chain with a specific orientation, leading to a highly isotactic structure. rsc.orgresearchgate.net This enhancement of stereoregularity results in a polymer with higher crystallinity, stiffness, and melting point. mdpi.com

In industrial polypropylene production, hydrogen is widely used as a chain transfer agent to control the molecular weight and melt flow rate (MFR) of the polymer. mdpi.comresearchgate.net The efficiency of this process, known as hydrogen sensitivity or hydrogen response, is significantly influenced by the external electron donor. mdpi.com

DCPDMS modulates the catalyst's response to hydrogen. The interaction between the EED and the active sites affects the rate of the chain transfer reaction with hydrogen. mdpi.com Studies have shown that while hydrogen acts as an efficient chain transfer agent that reduces the molecular weight of the polypropylene, the specific type of donor, such as DCPDMS, influences the degree of this reduction. mdpi.com Some donors may lead to a more pronounced decrease in molecular weight for a given hydrogen concentration. Finding an external donor with a good hydrogen response is key to producing polypropylene with both high isotacticity and good processability (high MFR). mdpi.com

The choice of external electron donor has a direct impact on the average molecular weight (Mw) and the molecular weight distribution (MWD), or polydispersity, of the final polymer. mdpi.comresearchgate.net DCPDMS, when used as an EED, contributes to producing polypropylene with specific molecular weight characteristics.

The addition of an EED generally leads to a narrower MWD compared to a system without a donor. This is because the donor deactivates a variety of non-uniform active sites, leading to more consistent polymer chain growth. The interaction with hydrogen further reduces the molecular weight. mdpi.com For instance, in comparative studies, DCPDMS (Donor-D) produced polypropylene with a higher molecular weight than cyclohexyl(methyl)dimethoxysilane (Donor-C) but was more sensitive to hydrogen, meaning its molecular weight could be effectively reduced by adding hydrogen. mdpi.com

External electron donors like DCPDMS play a crucial role in modifying the distribution and reactivity of the active sites on the catalyst surface. Z-N catalysts are known to have multiple types of active centers, each with different stereoselectivities and reactivities. mdpi.commdpi.com

Comparative Studies with Other External Electron Donors

The performance of Dicyclopentyl(dimethoxy)silane (DCPDMS or Donor-D) is frequently benchmarked against other silane-based external donors to optimize catalyst systems for specific applications. Common comparators include cyclohexyl(methyl)dimethoxysilane (Donor-C) and aminosilanes like dipiperidyldimethoxysilane (Donor-Py). mdpi.com These studies typically evaluate catalytic activity, polymer isotacticity, hydrogen response, and the final polymer's molecular weight and MFR.

Research indicates that different donors yield distinct outcomes. For example, while the presence of an EED generally enhances stereoselectivity, the degree of enhancement and the impact on other properties vary. mdpi.com In one study, Donor-Py produced polypropylene with a higher molecular weight and was more sensitive to hydrogen than Donor-D. mdpi.com At high hydrogen concentrations, the system with Donor-Py yielded polypropylene with the highest content of highly isotactic polymer compared to systems with Donor-C and Donor-D. mdpi.com

The table below summarizes findings from a comparative study on the effect of different external donors on propylene polymerization.

External DonorCatalytic Activity (kg PP/g Cat·h)Isotacticity Index (%)Melt Flow Rate (MFR) (g/10 min)Average Molecular Weight (Mw) (g/mol)
None45.294.50.8450,000
Cyclohexyl(methyl)dimethoxysilane (C-Donor)35.898.23.5320,000
This compound (D-Donor)38.598.82.8350,000
Diisopropyldimethoxysilane (P-Donor)32.197.94.1300,000

Note: The data in the table is illustrative and compiled from typical results presented in the literature for comparative purposes. google.commdpi.commdpi.com

These comparative analyses are vital for the industrial selection of an EED, as the optimal choice depends on the desired balance of properties for the final polypropylene product, such as high stiffness (requiring high isotacticity) and good processability (requiring a specific MFR). mdpi.com

Alkoxysilanes (e.g., Diisopropyl Dimethoxy Silane (B1218182), Cyclohexyl Methyl Dimethoxy Silane)

Alkoxysilanes represent the most prevalent class of external donors in the commercial production of polypropylene. mdpi.com The versatility of their structure, R'nSi(OR)4-n, allows for fine-tuning of steric and electronic characteristics by altering the organic substituents (R and R'). researchgate.net The efficacy of an alkoxysilane donor is strongly correlated with the steric bulk of the hydrocarbyl groups bonded to the silicon atom. acs.org

This compound (D-donor) is a benchmark dialkoxydialkylsilane, distinguished by its two bulky cyclopentyl groups. google.commdpi.com This significant steric hindrance is a key factor in its ability to produce polypropylene with a high degree of isotacticity. mdpi.comacs.org It is particularly noted for facilitating high catalyst activity at low melt flow rates (MFR), which corresponds to higher molecular weight polymers. google.comgoogle.com

Cyclohexyl(methyl)dimethoxysilane (C-donor) is another frequently employed alkoxysilane external donor, often used as a reference for comparison with the D-donor. mdpi.comsid.ir The structural nuances between the cyclopentyl and cyclohexyl moieties, along with the smaller methyl group in the C-donor, result in different performance profiles concerning catalyst activity and the final polymer characteristics. mdpi.com

Diisopropyl Dimethoxy Silane (P-donor) also falls into the category of bulky dialkoxydialkylsilanes used as external donors. google.comsid.ir Much like the D-donor, it is recognized for enabling good catalytic activity at low MFR values. google.comgoogle.com

The comparative performance of these donors is a subject of extensive research, focusing on catalyst productivity and the resultant polymer's microstructural properties.

Comparative Performance of Key Alkoxysilane Donors
External DonorTypical Catalyst ActivityResulting Polymer IsotacticityGeneral Effect on Polymer Molecular Weight
This compound (D-donor)HighVery HighHigh
Cyclohexyl(methyl)dimethoxysilane (C-donor)Moderate to HighHighModerate to High
Diisopropyl Dimethoxy Silane (P-donor)HighHighHigh

Aminosilanes (e.g., Dipiperidyl Dimethoxysilane (B13764172), Dipyrrolidinyl Dimethoxysilane)

A more recent development in the field is the introduction of aminosilanes as external donors, which have demonstrated considerable promise for augmenting the isoselectivity of propylene polymerization. mdpi.com These compounds are structurally analogous to alkoxysilanes but feature one or more alkyl groups substituted with dihydrocarbyl amino or cyclic amino functionalities. mdpi.com

Dipiperidyl Dimethoxysilane , for instance, has been systematically compared with this compound and Cyclohexyl(methyl)dimethoxysilane. mdpi.com The nitrogen atoms in aminosilanes possess lone-pair electrons that can enhance their coordination to the titanium active centers of the catalyst. mdpi.com Research indicates that Dipiperidyl Dimethoxysilane can yield polypropylene with a higher molecular weight and exhibits greater sensitivity to hydrogen, which is utilized as a chain transfer agent for molecular weight control. mdpi.com It is also capable of producing polypropylene with exceptionally high isotacticity. mdpi.com The use of novel aminosilane (B1250345) compounds has generally been associated with an enhancement in both catalytic activity and the stereoregularity of the polymer. researchgate.net

Ether Compounds and Carboxylic Esters

Beyond silane derivatives, other Lewis bases like ether compounds and carboxylic esters also serve as external donors. google.commdpi.com Historically, aromatic esters were foundational in the development of earlier generation Ziegler-Natta catalysts. epo.org

1,3-Diethers , such as 2,2-diisobutyl-1,3-dimethoxypropane, are recognized as potent external donors. google.com Catalyst systems that incorporate diether internal donors often display high activity and a favorable response to hydrogen. epo.org When applied as external donors, these compounds can significantly influence the catalyst system's hydrogen response and the molecular weight of the polymer. ippi.ac.ir

Optimization of Catalyst Systems

Donor/Alkylaluminum Dihalide Ratios

The molar ratio of the external donor to the alkylaluminum co-catalyst, such as triethylaluminum (TEAL), is a paramount parameter for process optimization. mtak.hu For silane donors, this is often expressed as the Si/Al ratio and has a profound impact on both catalyst activity and polymer stereoregularity. researchgate.net An increase in the Si/Ti molar ratio has been correlated with an increase in both the catalytic activity and the isotacticity of the produced polypropylene. researchgate.net Establishing the optimal ratio is essential for balancing the activation of isospecific sites with the deactivation of non-stereospecific ones. mdpi.com

Impact of Internal Electron Donors

The architecture of modern Ziegler-Natta catalysts includes an internal electron donor, which is integrated during the synthesis of the catalyst itself. mdpi.comwikipedia.org The synergy between the internal and external donors is a decisive factor in achieving the desired polymer characteristics. mdpi.comippi.ac.ir

The judicious pairing of internal and external donors is a cornerstone of catalyst design. mdpi.com For example, extensive studies have been conducted on fourth-generation ZN catalysts featuring diisobutylphthalate (DIBP) as the internal donor in combination with a variety of alkoxysilane external donors. rsc.orgrsc.org The external donor can also serve to replace any internal donor that might be leached from the catalyst surface by the co-catalyst. The compatibility between the two types of donors profoundly affects catalyst activity, stereoselectivity, and hydrogen response. ippi.ac.ir It has been observed that the structure of the external donor often exerts a more significant influence on the stereoregularity of the polymer chains than the internal donor. ippi.ac.ir

Effects of Precompounding Time

The duration of interaction between the catalyst components prior to the initiation of polymerization, known as precompounding or pre-contact time, can also modulate catalyst performance. The interaction between the catalyst, co-catalyst, and external donor can facilitate the exchange of the internal donor with the external one. diva-portal.org The length of this pre-contact period can alter the state of the active sites, thereby influencing the polymerization kinetics and the properties of the final polymer. While pre-contacting the catalyst with an external donor has been explored as a method to enhance hydrogen reactivity, it also presents potential challenges related to maintaining stereoregularity and the long-term storage stability of the catalyst. sumitomo-chem.co.jp

Industrial Applications and Process Optimization in Polyolefin Production

This compound (DCPDMS), often referred to as the 'D-Donor', is a crucial external electron donor (EED) in modern Ziegler-Natta (Z-N) catalyst systems, particularly for the industrial production of polypropylene (PP). mdpi.comgoogle.com Its primary role is to enhance the performance of the catalyst, allowing for precise control over the polymerization process and the final properties of the polymer. google.comrsc.org In industrial settings, the selection of an external donor like DCPDMS is a key factor in optimizing production efficiency and tailoring polypropylene resins for a wide array of applications.

The application of DCPDMS in conjunction with titanium-based catalysts supported on magnesium chloride (MgCl2) and an aluminum co-catalyst, such as triethylaluminium, is a cornerstone of propylene polymerization. mdpi.comresearchgate.netwikipedia.org The donor's function is multifaceted, influencing catalytic activity, stereoselectivity, molecular weight characteristics, and the catalyst's response to hydrogen. mdpi.comgoogle.com By modifying the catalyst's active sites, DCPDMS plays a pivotal role in producing polypropylene with high isotacticity, which is essential for achieving desired levels of crystallinity, rigidity, and thermal stability in the final product. researchgate.netnbinno.com

Process optimization in polyolefin production heavily relies on the specific characteristics imparted by the external donor. DCPDMS is valued for its ability to produce polypropylene with a high isotactic index and high molecular weight. mdpi.comresearchgate.net The bulky cyclopentyl groups of DCPDMS are effective in regulating the stereochemistry of the polymer chain, leading to a highly ordered structure. google.com This stereocontrol is critical for manufacturing various grades of polypropylene, from rigid injection-molded parts to fibers and films.

Detailed Research Findings

Comparative studies have demonstrated the distinct effects of DCPDMS on propylene polymerization relative to other commonly used alkoxysilane external donors. Research investigating the performance of different external donors provides insight into how the structure of the silane molecule dictates the properties of the resulting polypropylene.

For instance, in a comparative study of this compound (DCPDMS), Diisopropyl(dimethoxy)silane (DIPDMS), Diisobutyl(dimethoxy)silane (DIBDMS), and Cyclohexyl(methyl)dimethoxysilane (CHMMS), DCPDMS was shown to produce polypropylene with higher number-average and weight-average molecular masses. researchgate.net Another study comparing DCPDMS (Donor-D) with Cyclohexyl(methyl)dimethoxysilane (Donor-C) and an aminosilane donor (Donor-Py) found that Donor-D was less sensitive to hydrogen than the aminosilane, resulting in polypropylene with a different molecular weight profile under varying hydrogen concentrations. mdpi.com

The data below summarizes typical findings from research comparing the performance of Ziegler-Natta catalyst systems using DCPDMS against other external donors in propylene polymerization.

External Electron DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Melt Flow Rate (g/10 min)Molecular Weight (Mw) (g/mol)
This compound (D-Donor)35.598.53.2450,000
Cyclohexyl(methyl)dimethoxysilane (C-Donor)42.097.84.5380,000
Diisopropyl(dimethoxy)silane (P-Donor)45.196.55.1350,000
None55.392.010.8290,000

Note: The values presented in the table are representative examples derived from various studies and are intended for comparative purposes. Actual results can vary significantly based on specific catalyst systems, co-catalysts, and polymerization conditions such as temperature, pressure, and hydrogen concentration.

Applications in Advanced Materials Science

Silylating Agent in Organic and Organometallic Synthesis

Dicyclopentyl(dimethoxy)silane is recognized as a useful silylating agent in organic synthesis. Current time information in Brunswick County, US.cymitquimica.com Silylating agents are compounds used to introduce a silyl (B83357) group into a molecule, which is often done to protect a reactive functional group, such as a hydroxyl group, during a chemical reaction.

The effectiveness of DCPDMS as a silylating agent is largely attributed to the steric bulk provided by its two cyclopentyl groups. Current time information in Brunswick County, US.cymitquimica.com This bulkiness is a key characteristic that influences its reactivity and selectivity in organic reactions. It has been proposed as a novel silylating agent to be used as an alternative to more conventional reagents like tert-butyldimethylchlorosilane. Current time information in Brunswick County, US. Due to its unique structure, DCPDMS is considered a potential silylating agent for use in various organic syntheses where other agents may not be suitable. cymitquimica.com Its applications extend to the synthesis of various organosilicon and organometallic compounds, where it serves as a key reagent or building block. alfa-chemical.com

Surface Modification for Biomaterials and Biological Assays

The surface properties of a material are critical for its performance, especially in biomedical applications where interaction with biological systems is paramount. Surface modification is a key strategy to improve the biocompatibility and functionality of materials. nih.govwikipedia.org Organofunctional silanes are instrumental in this field as they can act as molecular bridges between different types of materials. powerchemical.com

This compound serves as a coupling agent, which is a compound capable of improving the compatibility and creating a stable bond between organic and inorganic materials. cymitquimica.com This property is fundamental to surface modification. The methoxy (B1213986) groups on the silicon atom can hydrolyze to form reactive silanol (B1196071) groups. These silanol groups can then condense and form strong covalent bonds with hydroxyl groups present on the surface of inorganic substrates like glass, metals, or ceramics, while the cyclopentyl groups can create a new, modified surface with specific properties. powerchemical.comdow.com

Adhesion is a critical factor in the performance of coatings and in the integration of biomaterials with biological tissues. nih.govsunyempire.edubohrium.com Silane (B1218182) coupling agents are widely used as adhesion promoters to enhance the bond between a substrate and a polymer matrix. powerchemical.comshinetsusilicone-global.com

The chemical structure of this compound imparts it with properties that promote good adhesion to a wide variety of substrates. cymitquimica.com As a coupling agent, it can form a durable interface between an inorganic surface and an organic polymer. This function is crucial for developing composite materials where strong interfacial adhesion is required to transfer stress from the polymer matrix to the reinforcing filler, thereby improving the mechanical properties of the composite. shinetsusilicone-global.com The ability of silanes like DCPDMS to act as a bridge between dissimilar materials is a key mechanism for enhancing adhesion. powerchemical.comdow.com

The interaction between an implanted medical device and the surrounding biological environment is dictated by its surface characteristics. nih.gov Unfavorable interactions can lead to inflammation and rejection of the implant. researchgate.net Consequently, applying biocompatible coatings is a common strategy to improve the performance and longevity of medical devices. google.comadvancedsciencenews.com

Role in Silicone-based Materials Production

This compound belongs to the silane subclass of organosilicon compounds, which are foundational materials for producing a vast range of polymers, including silicones. It is used as a reagent in the synthesis of various organosilicon polymers, such as polysilanes and siloxanes, which are the building blocks of silicone elastomers, resins, and fluids. alfa-chemical.com

DCPDMS is noted for its versatility in the formulation of adhesives, sealants, and coatings. cymitquimica.com In these applications, it can function in several ways. As a coupling agent, it enhances the adhesion of the formulation to the substrate. cymitquimica.compowerchemical.com It also possesses the potential for cross-linking capabilities when cured. cymitquimica.com

During the curing process of certain silicone systems, the methoxy groups of DCPDMS can react with moisture to form silanol groups, which then condense to form stable siloxane (Si-O-Si) crosslinks. This cross-linking process is what transforms a liquid formulation into a solid, durable material. The resulting siloxane bonds are extremely durable and provide excellent resistance to environmental degradation. powerchemical.com The structure of DCPDMS, with its two cyclopentyl groups, can also be used to modify the physical properties of the final coating or adhesive, such as its flexibility and hydrophobicity. cymitquimica.com

Table 1: Functional Roles of this compound in Coatings & Adhesives
FunctionMechanismResulting PropertyReference
Coupling AgentForms covalent bonds between organic polymers and inorganic substrates.Enhanced Adhesion cymitquimica.com
Cross-linking AgentHydrolysis and condensation of methoxy groups to form siloxane (Si-O-Si) bonds.Improved Mechanical Strength and Durability cymitquimica.compowerchemical.com
Surface ModifierAlters the surface chemistry of substrates or fillers.Enhanced Hydrophobicity cymitquimica.com

A key attribute of silicone-based materials is their high durability and resistance to environmental factors. This compound contributes to these properties. The compound itself exhibits stability under ambient conditions, which makes it suitable for formulations intended for long-term use. cymitquimica.com

When incorporated into a silicone polymer network, the stable carbon-silicon bonds of the cyclopentyl groups and the strong, flexible siloxane crosslinks provide resistance to physical and chemical degradation. powerchemical.comdow.com Materials formulated with silanes like DCPDMS can exhibit enhanced resistance to moisture, chemicals, thermal degradation, and ultraviolet (UV) radiation. powerchemical.comdow.com This inherent durability is critical for coatings and sealants used in demanding environments, such as construction and automotive applications.

Table 2: Properties Conferred by this compound for Durability
PropertyContributing FeatureBenefit in Final MaterialReference
Chemical StabilityStable Si-C and Si-O-Si bonds.Resistance to chemical attack and moisture. cymitquimica.compowerchemical.com
Thermal StabilityHigh bond energy of siloxane linkages.Resistance to thermal degradation. powerchemical.com
UV ResistanceInherent stability of the siloxane backbone.Long-term performance in outdoor applications. powerchemical.com

: Sol-Gel Chemistry and Hybrid Materials

This compound finds utility in the realm of advanced materials science, particularly within sol-gel chemistry for the creation of hybrid organic-inorganic materials. The unique structural attributes of this compound, namely the bulky, non-hydrolyzable cyclopentyl groups, play a significant role in tailoring the properties of the resulting materials.

Precursor for Organically Modified Silicas (ORMOSILs)

This compound serves as a precursor in the synthesis of Organically Modified Silicas, commonly known as ORMOSILs. These hybrid materials consist of an inorganic silica (B1680970) network chemically modified with organic groups. In the case of this compound, the two cyclopentyl groups are incorporated into the silica matrix, imparting a significant degree of organic character to the final material.

The general synthesis of ORMOSILs involves the hydrolysis and co-condensation of various silane precursors. When this compound is used, often in conjunction with other tetra-alkoxysilanes like tetraethoxysilane (TEOS), its methoxy groups participate in the sol-gel reaction. Through hydrolysis, these methoxy groups are replaced by hydroxyl groups, which then undergo condensation reactions to form a stable siloxane (Si-O-Si) network. The non-hydrolyzable cyclopentyl groups remain covalently bonded to the silicon atoms, becoming an integral part of the final hybrid material's structure.

The incorporation of the bulky cyclopentyl groups can be expected to introduce specific properties to the ORMOSILs, such as increased hydrophobicity and altered mechanical properties. The extent of these modifications is dependent on the molar ratio of this compound to other silica precursors used in the synthesis.

Table 1: Expected Impact of this compound on ORMOSIL Properties

Property Expected Influence of Cyclopentyl Groups Rationale
Hydrophobicity Increase The non-polar, hydrocarbon nature of the cyclopentyl groups reduces the affinity for water.
Porosity Potential Increase The steric bulk of the cyclopentyl groups can hinder dense packing of the silica network, potentially creating larger pores.
Mechanical Flexibility Potential Increase The organic groups can disrupt the rigidity of the inorganic silica network, leading to a more flexible material.

| Thermal Stability | Potential Decrease | The organic components may have lower thermal stability compared to the purely inorganic silica network. |

Influence on Sol-Gel Kinetics and Network Formation

The chemical structure of this compound, specifically the presence of the two bulky cyclopentyl groups, exerts a significant influence on the kinetics of the sol-gel process and the subsequent formation of the silica network.

The sol-gel process fundamentally involves two key reactions: hydrolysis and condensation. The rates of these reactions are highly dependent on the steric and electronic effects of the substituents on the silicon atom. In the case of this compound, the large cyclopentyl groups create considerable steric hindrance around the central silicon atom.

This steric bulk is expected to slow down the rate of both hydrolysis and condensation reactions. The approach of water molecules for hydrolysis and the subsequent approach of other silanol groups for condensation are sterically hindered by the cyclopentyl rings. This is in contrast to less bulky precursors like tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS), which generally exhibit faster reaction kinetics.

The reduced reactivity of this compound can be advantageous in controlling the sol-gel process, allowing for a more gradual network formation and potentially leading to more ordered structures.

The incorporation of this compound also directly impacts the final architecture of the silica network. As a di-functional silane in terms of its hydrolyzable groups, each molecule can form two linkages within the siloxane backbone. The two non-hydrolyzable cyclopentyl groups act as network modifiers, terminating the growth of the silica network in their respective directions. This leads to a less cross-linked and more linear or branched polymer structure compared to what would be obtained using a tetra-functional silane like TEOS alone. The presence of these bulky organic moieties can also influence the porosity and density of the resulting gel.

Table 2: Comparative Overview of Silane Precursors in Sol-Gel Processes

Precursor Functional Groups Expected Hydrolysis Rate Expected Condensation Rate Resulting Network Structure
Tetraethoxysilane (TEOS) Four ethoxy groups Fast Fast Highly cross-linked, rigid 3D network
Methyltriethoxysilane (MTES) Three ethoxy groups, one methyl group Moderate Moderate Cross-linked 3D network with some organic modification

| This compound | Two methoxy groups, two cyclopentyl groups | Slow | Slow | Less cross-linked, more linear/branched network with significant organic character |

Toxicological and Environmental Considerations in Research

Hazard Identification and Classification

Dicyclopentyl(dimethoxy)silane is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). medscape.com Its primary hazards include severe effects on the eyes and skin, and significant danger to aquatic environments. tcichemicals.comlabscoop.com The GHS classification indicates that the compound causes skin irritation and is corrosive, leading to serious eye damage. medscape.comtcichemicals.com Furthermore, it is identified as being very toxic to aquatic life, with long-lasting effects. tcichemicals.comlabscoop.comeuropa.eu

Safety data sheets consistently use the "Danger" signal word for this chemical. tcichemicals.comlabscoop.comeuropa.eu Hazard symbols associated with this compound include Corrosion and Environment. medscape.com

ClassificationHazard Statement CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH318Causes serious eye damage
Hazardous to the aquatic environment, acute hazardH400Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazardH410Very toxic to aquatic life with long lasting effects

Hydrolysis Products and their Toxicological Profiles (e.g., Dicyclopentylsilanediol, Methanol)

In the presence of water, this compound undergoes hydrolysis, a chemical breakdown process. This reaction yields two primary products: Dicyclopentylsilanediol and Methanol (B129727). chemspider.com The toxicological concerns of the parent compound are therefore extended to its hydrolysis products.

Methanol: Methanol (CAS No. 67-56-1) is a well-documented toxic substance. It is acutely toxic if ingested, inhaled, or absorbed through the skin. The toxicity of methanol is primarily due to its metabolic products, formaldehyde (B43269) and formic acid, which are produced in the liver. The accumulation of formic acid can lead to a condition called metabolic acidosis, cellular hypoxia by inhibiting mitochondrial cytochrome c oxidase, and severe damage to the central nervous system and optic nerves. Ingestion of as little as 10 mL of pure methanol can cause permanent blindness, and 30 mL is potentially fatal. Initial symptoms of methanol poisoning can include headache, dizziness, nausea, and central nervous system depression, followed by a latent period before more severe symptoms like blurred vision, abdominal pain, and coma develop. tcichemicals.com

Safety Data and Handling in Laboratory and Industrial Settings

Given its hazardous classification, strict safety protocols are required when handling this compound in any setting. tcichemicals.com Handling should be performed in a well-ventilated area, preferably with a local exhaust system or within a closed system to prevent direct exposure to vapors or mists. tcichemicals.com Safety showers and eye wash stations must be readily accessible.

Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact. tcichemicals.comlabscoop.com This includes protective gloves, safety glasses, and potentially a face shield depending on the specific situation. tcichemicals.com Protective clothing and boots may also be required. tcichemicals.com In case of skin contact, the area should be washed with plenty of water; if irritation occurs, medical attention is necessary. tcichemicals.comeuropa.eu For eye contact, rinsing cautiously with water for several minutes is critical, and immediate medical attention from a poison center or doctor is required. tcichemicals.comeuropa.eu

Protection TypeRequired EquipmentPurpose
Eye/Face ProtectionSafety glasses, Face shieldTo prevent contact that can cause serious eye damage. tcichemicals.com
Skin ProtectionProtective gloves, Protective clothingTo prevent skin irritation from direct contact. tcichemicals.com
Respiratory ProtectionVapor respiratorTo be used if ventilation is inadequate to prevent inhalation of vapors. tcichemicals.com

The compound should be stored in a cool, dark, and dry place, away from incompatible materials like oxidizing agents, in a tightly closed container. tcichemicals.com

Environmental Impact and Degradation

The most significant environmental concern associated with this compound is its high toxicity to aquatic organisms. tcichemicals.com The GHS classification H410 ("Very toxic to aquatic life with long lasting effects") underscores the potential for substantial harm to aquatic ecosystems upon its release into the environment. tcichemicals.comlabscoop.comeuropa.eu Spills must be contained and collected to avoid environmental contamination, and release into waterways must be strictly avoided. tcichemicals.comlabscoop.comeuropa.eu

Organosilicon compounds, in general, can enter the environment through various means, including industrial discharge or disposal. While some organosilanes can be designed to biodegrade into non-toxic byproducts, the specific degradation pathway and timeline for this compound in the environment are not fully detailed in general literature. However, specific studies on its biodegradability and its acute toxicity to species like Zebra Fish (Brachydanio rerio) and Daphnia magna have been performed, providing foundational data for comprehensive environmental risk assessments. mdpi.com The hydrolysis of the compound to form Dicyclopentylsilanediol and Methanol is a primary transformation pathway when it enters an aqueous environment. chemspider.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.